2-Cyclohexene-1-carboxylic acid, (S)- 2-Cyclohexene-1-carboxylic acid, (S)-
Brand Name: Vulcanchem
CAS No.: 149055-85-6
VCID: VC15868847
InChI: InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)/t6-/m1/s1
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2-Cyclohexene-1-carboxylic acid, (S)-

CAS No.: 149055-85-6

Cat. No.: VC15868847

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexene-1-carboxylic acid, (S)- - 149055-85-6

Specification

CAS No. 149055-85-6
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name (1S)-cyclohex-2-ene-1-carboxylic acid
Standard InChI InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)/t6-/m1/s1
Standard InChI Key YVWBQGFBSVLPIK-ZCFIWIBFSA-N
Isomeric SMILES C1CC=C[C@H](C1)C(=O)O
Canonical SMILES C1CC=CC(C1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, cyclohex-2-ene-1-carboxylic acid, reflects its bicyclic structure: a six-membered ring with a double bond (C2–C3) and a carboxylic acid group at C1 . The (S)-configuration denotes the spatial arrangement around the chiral center at C1, which significantly influences its reactivity and biological interactions. Key structural identifiers include:

  • SMILES: C1CC=CC(C1)C(=O)O

  • InChI Key: YVWBQGFBSVLPIK-UHFFFAOYSA-N

  • Molecular Weight: 126.15 g/mol .

Table 1: Physical Properties of (S)-2-Cyclohexene-1-Carboxylic Acid

PropertyValueSource
Boiling Point169°C
SolubilityMiscible in polar solvents
XLogP31.5
Hydrogen Bond Donors1

The compound’s planar carboxylic acid group and conjugated double bond enable participation in electrophilic addition and cycloaddition reactions, while its chirality makes it valuable in enantioselective catalysis .

Synthesis and Enantioselective Production

Synthetic Routes

While direct methods for synthesizing (S)-2-cyclohexene-1-carboxylic acid are sparingly documented, analogous strategies for related cyclohexene derivatives provide insights:

  • Diels-Alder Cyclization: Reaction of a diene (e.g., 1,3-butadiene) with a dienophile (e.g., maleic anhydride) forms the cyclohexene backbone, followed by oxidation to introduce the carboxylic acid group .

  • Enzymatic Resolution: The engineered E. coli esterase BioH has demonstrated enantioselective hydrolysis of racemic esters to yield (S)-enantiomers in related systems (e.g., (S)-3-cyclohexene-1-carboxylic acid) . This approach could be adapted for the 2-cyclohexene isomer by modifying substrate specificity.

Table 2: Comparative Synthesis Strategies for Chiral Cyclohexene Derivatives

MethodSubstrateEnantiomeric Excess (ee)Reference
BioH Esterase HydrolysisMethyl-3-cyclohexene-1-carboxylate70.9% (S)
Chemical CatalysisCyclohexene oxide85% (R)

Applications in Pharmaceutical and Industrial Chemistry

Industrial Uses

  • Polymer Chemistry: The compound’s double bond facilitates copolymerization with alkenes, yielding materials with tailored thermal stability .

  • Agrochemicals: Functionalization at C1 produces herbicides via Friedel-Crafts alkylation .

Comparison with Structural Isomers and Analogues

Positional Isomerism

The position of the double bond and carboxylic acid group profoundly affects reactivity:

Table 3: Comparative Analysis of Cyclohexene Carboxylic Acid Isomers

CompoundDouble Bond PositionKey Reactivity
(S)-2-Cyclohexene-1-carboxylic acidC2–C3Electrophilic addition at C2–C3
3-Cyclohexene-1-carboxylic acidC3–C4Conjugate addition at C3–C4
Cyclohexanecarboxylic acidNone (saturated)Esterification/amidation at C1

The (S)-2-cyclohexene isomer’s conjugated system enhances resonance stabilization, favoring reactions like Diels-Alder cycloadditions over its saturated counterpart .

Research Directions and Challenges

Biocatalytic Optimization

The success of BioH in resolving 3-cyclohexene derivatives underscores the need for enzyme engineering to target the 2-cyclohexene scaffold. Directed evolution could enhance substrate binding and enantioselectivity.

Toxicological Profiling

Preliminary data suggest cytotoxicity at millimolar concentrations , warranting dose-response studies to establish safety margins for pharmaceutical use.

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